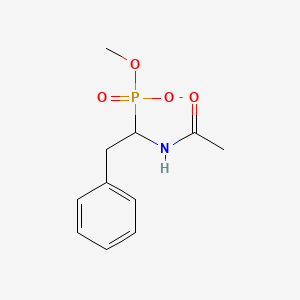
Methyl (1-acetamido-2-phenylethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-acetamido-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-acetamido-2-phenylethyl)phosphonate typically involves the reaction of a phenylethylamine derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1-acetamido-2-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Methyl (1-acetamido-2-phenylethyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (1-acetamido-2-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonates: Compounds like methylphosphonate and ethylphosphonate share similar structural features but differ in their alkyl groups.
Phosphinates: These compounds have a similar phosphorus-containing functional group but with different substituents, such as hydrogen or alkyl groups.
Uniqueness: Methyl (1-acetamido-2-phenylethyl)phosphonate is unique due to its specific combination of a phenylethyl backbone and an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
223736-43-4 |
|---|---|
Molekularformel |
C11H15NO4P- |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
(1-acetamido-2-phenylethyl)-methoxyphosphinate |
InChI |
InChI=1S/C11H16NO4P/c1-9(13)12-11(17(14,15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)(H,14,15)/p-1 |
InChI-Schlüssel |
WWKOMYSDTYRJIJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)P(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


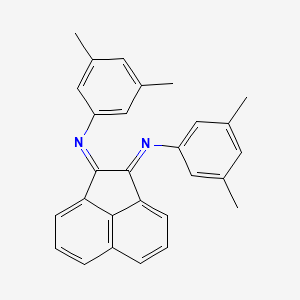
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)


![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)
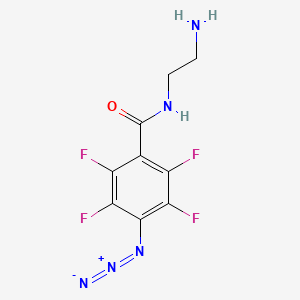
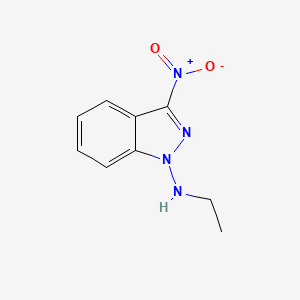
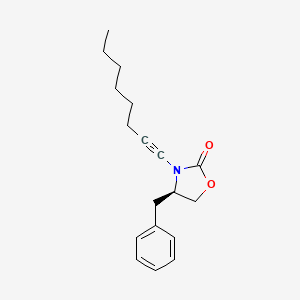
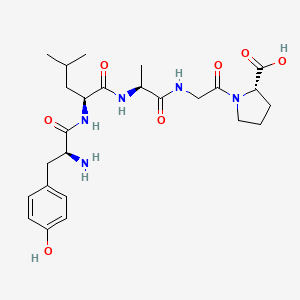


![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
